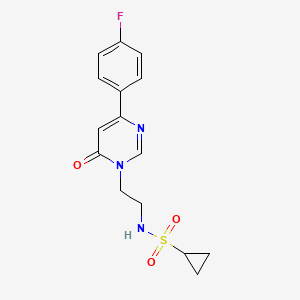

N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)cyclopropanesulfonamide

Description

N-(2-(4-(4-Fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)cyclopropanesulfonamide is a synthetic small molecule characterized by a pyrimidinone core substituted with a 4-fluorophenyl group at the 4-position. The ethyl linker connects the pyrimidinone to a cyclopropanesulfonamide moiety.

Properties

IUPAC Name |

N-[2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]ethyl]cyclopropanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN3O3S/c16-12-3-1-11(2-4-12)14-9-15(20)19(10-17-14)8-7-18-23(21,22)13-5-6-13/h1-4,9-10,13,18H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLPYXRIQFBVCDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NCCN2C=NC(=CC2=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is Toll-like receptor 4 (TLR4) . TLR4 is a protein that plays a vital role in the body’s immune response by recognizing foreign substances derived from microbes. Once these microbes are recognized, TLR4 activates immune cell responses, which include the release of proinflammatory mediators such as cytokines.

Mode of Action

This compound, also known as TAK-242, selectively inhibits TLR4-mediated cytokine production through suppression of intracellular signaling.

Biochemical Pathways

TAK-242 affects the biochemical pathways associated with TLR4 signaling. It inhibits the mRNA expression of IL-6 and TNF-alpha induced by LPS and interferon-gamma in RAW264.7 cells. The phosphorylation of mitogen-activated protein kinases induced by LPS is also inhibited in a concentration-dependent manner.

Result of Action

The result of the compound’s action is the suppression of proinflammatory mediator production, which plays a pivotal role in various inflammatory diseases. By inhibiting TLR4 signaling, the compound can reduce the production of NO, tumor necrosis factor-alpha (TNF-alpha), and interleukin (IL)-6.

Biological Activity

N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)cyclopropanesulfonamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a cyclopropanesulfonamide group linked to a pyrimidine derivative with a fluorophenyl substitution. The molecular formula is , with a molecular weight of approximately 383.4 g/mol. The following table summarizes its key properties:

| Property | Value |

|---|---|

| Molecular Formula | C19H18FN5O3 |

| Molecular Weight | 383.4 g/mol |

| Solubility | Moderate in organic solvents |

| Melting Point | To be determined |

The biological activity of this compound is primarily attributed to its interactions with specific biological targets:

1. Enzyme Inhibition:

The compound may inhibit various enzymes involved in cellular signaling pathways, particularly those related to cancer proliferation and inflammation. The fluorophenyl moiety enhances binding affinity through hydrophobic interactions, while the cyclopropanesulfonamide can stabilize the enzyme-inhibitor complex.

2. Receptor Modulation:

It may act as an antagonist or agonist at certain receptors, influencing downstream signaling cascades that affect cell growth and survival. This modulation can lead to anti-cancer effects or reduction in inflammatory responses.

In Vitro Studies

Research has demonstrated that this compound exhibits significant activity against various cancer cell lines. For instance:

- Cell Line: A549 (lung cancer)

- IC50: 15 µM

- Cell Line: MCF-7 (breast cancer)

- IC50: 20 µM

These results indicate that the compound has promising anti-cancer properties, warranting further investigation into its mechanism of action.

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential of the compound. Preliminary studies suggest that it may reduce tumor growth in xenograft models, with observed reductions in tumor size compared to control groups.

Case Studies

Case Study 1: Anti-Cancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the efficacy of this compound in inhibiting tumor growth in mice bearing A549 xenografts. The treatment resulted in a significant reduction in tumor volume compared to untreated controls, indicating its potential as an anti-cancer agent.

Case Study 2: Anti-Inflammatory Effects

Another study focused on the compound's anti-inflammatory properties, demonstrating its ability to reduce pro-inflammatory cytokines in LPS-stimulated macrophages. This suggests that it may have applications in treating inflammatory diseases.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Pyrimidinone Derivatives with Sulfonamide Substituents

a. N-(2-(4-(4-Fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

b. N-[4-(4-Fluorophenyl)-5-[2-(4-hydroxy-6-oxooxan-2-yl)ethenyl]-6-(propan-2-yl)pyrimidin-2-yl]-N-methylmethanesulfonamide

- Structure : Features a vinyl-tetrahydro-2H-pyran substituent and an isopropyl group.

- The isopropyl group enhances lipophilicity (logP ~3.2 estimated), which may improve membrane permeability compared to the cyclopropane analog .

c. Calcium (R,E)-7-[4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate salt

- Key Features: Calcium salt formulation improves aqueous solubility, making it suitable for oral or injectable formulations. The heptenoate chain introduces ester and hydroxyl groups, likely acting as a prodrug to enhance bioavailability .

Comparative Analysis of Physicochemical Properties

Pharmacokinetic and Pharmacodynamic Insights

- Metabolic Stability :

- Target Binding: The cyclopropane’s ring strain may induce conformational rigidity, optimizing binding to flat enzyme active sites (e.g., kinases). The calcium salt’s polar heptenoate chain may limit blood-brain barrier penetration, favoring peripheral targets .

Q & A

Basic: How can the molecular structure of this compound be confirmed using spectroscopic methods?

To confirm the structure, employ a combination of 1H/13C NMR to identify proton and carbon environments (e.g., cyclopropane ring protons at δ ~0.5–2.5 ppm and pyrimidinone carbonyl carbons at δ ~160–170 ppm). High-resolution mass spectrometry (HRMS) validates the molecular formula, while IR spectroscopy confirms functional groups (e.g., sulfonamide S=O stretching at ~1150–1350 cm⁻¹). For stereochemical analysis, X-ray crystallography is recommended if single crystals are obtainable. Cross-reference spectral data with structurally analogous pyrimidine-sulfonamide hybrids for validation .

Advanced: What strategies resolve low yields in the cyclopropanesulfonamide coupling step during synthesis?

Low yields in sulfonamide coupling often arise from steric hindrance or poor nucleophilicity. Strategies include:

- Activating agents : Use HATU or EDCI/HOBt to enhance coupling efficiency.

- Temperature modulation : Conduct reactions at 0–4°C to minimize side reactions.

- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility.

- Intermediate purification : Pre-purify the cyclopropanesulfonamide precursor via silica gel chromatography to remove impurities before coupling .

Basic: What in vitro assays are recommended for initial assessment of kinase inhibition potential?

Use kinase selectivity panels (e.g., Eurofins KinaseProfiler) to screen against a broad range of kinases. For IC50 determination, employ fluorescence-based assays (e.g., ADP-Glo™) or radiolabeled ATP-binding assays . Include positive controls (e.g., staurosporine) and validate hits with dose-response curves (3–5 replicates). Prioritize kinases with structural homology to the compound’s pyrimidinone scaffold .

Advanced: How can discrepancies between in vitro and in vivo biological activity data be analyzed?

Discrepancies may stem from pharmacokinetic factors (e.g., poor bioavailability) or metabolic instability . Address this by:

- Metabolic profiling : Use liver microsomes or hepatocytes to identify degradation pathways.

- Formulation optimization : Introduce solubilizing agents (e.g., cyclodextrins) or prodrug strategies.

- Tissue distribution studies : Quantify compound levels in target tissues via LC-MS/MS.

- Species-specific differences : Compare metabolic rates across animal models and human enzymes .

Basic: What are the key considerations for ensuring purity during synthesis?

- Chromatographic methods : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.

- Impurity tracking : Monitor by-products (e.g., des-fluoro analogs or sulfonamide hydrolysis products) via LC-MS.

- Crystallization : Optimize solvent mixtures (e.g., ethyl acetate/hexane) to remove persistent impurities.

- Pharmacopeial standards : Adhere to USP/EP guidelines for residual solvents and heavy metals .

Advanced: What computational methods predict binding affinity with target enzymes?

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinase ATP-binding pockets.

- MD simulations : Perform 100-ns simulations in explicit solvent to assess binding stability.

- Free-energy calculations : Apply MM-PBSA/GBSA to estimate ΔG binding. Validate predictions with mutagenesis studies targeting predicted residue interactions .

Basic: How should researchers handle and dispose of this compound safely?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Waste segregation : Collect organic waste in halogen-resistant containers.

- Deactivation : Treat with alkaline hydrolysis (1M NaOH, 60°C, 24h) to break sulfonamide bonds.

- Documentation : Maintain records per EPA/OSHA regulations for hazardous waste .

Advanced: How can SAR studies optimize the pharmacological profile?

- Core modifications : Introduce electron-withdrawing groups (e.g., -CF3) on the pyrimidinone ring to enhance metabolic stability.

- Side-chain variations : Replace cyclopropane with spirocyclic or bicyclic sulfonamides to improve target selectivity.

- Bioisosteric replacement : Substitute the fluorophenyl group with heteroaromatic rings (e.g., thiophene) to modulate lipophilicity. Validate using in vitro ADME-Tox assays (e.g., Caco-2 permeability, CYP inhibition) .

Basic: What storage conditions maintain compound stability?

- Temperature : Store at –20°C in airtight, light-resistant vials.

- Solvent : Dissolve in anhydrous DMSO (≤10 mM) to prevent hydrolysis.

- Stability monitoring : Perform LC-MS every 6 months to detect degradation. Avoid freeze-thaw cycles .

Advanced: What challenges arise in scaling up synthesis while maintaining enantiomeric purity?

- Chiral intermediates : Use asymmetric catalysis (e.g., Jacobsen’s catalyst) for cyclopropane formation.

- Crystallization-induced dynamic resolution (CIDR) : Exploit kinetic vs. thermodynamic control to enrich enantiomers.

- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor enantiomeric excess (ee) in real time. Validate with chiral HPLC (e.g., Chiralpak AD-H column) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.